2-(4-(Pyridin-4-ylmethyl)-1H-imidazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Pyridin-4-ylmethyl)-1H-imidazol-5-yl)ethanamine is an organic compound that features a pyridine ring and an imidazole ring connected by an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyridin-4-ylmethyl)-1H-imidazol-5-yl)ethanamine typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the use of a nucleophilic substitution reaction where a pyridine derivative is reacted with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyridin-4-ylmethyl)-1H-imidazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or imidazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(4-(Pyridin-4-ylmethyl)-1H-imidazol-5-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-(4-(Pyridin-4-ylmethyl)-1H-imidazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-(pyridin-4-yl)ethanamine: Similar structure but with an ethyl group instead of the imidazole ring.
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Contains a pyrazine ring fused to an imidazole ring
Uniqueness
2-(4-(Pyridin-4-ylmethyl)-1H-imidazol-5-yl)ethanamine is unique due to its specific combination of a pyridine ring and an imidazole ring connected by an ethanamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-[5-(pyridin-4-ylmethyl)-1H-imidazol-4-yl]ethanamine |
InChI |
InChI=1S/C11H14N4/c12-4-1-10-11(15-8-14-10)7-9-2-5-13-6-3-9/h2-3,5-6,8H,1,4,7,12H2,(H,14,15) |
InChI Key |
LLQKVXSHELRKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC2=C(N=CN2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.